5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester
Description
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester is a heterocyclic compound featuring a pyrimidine backbone substituted with an ethylthio group at position 2, a hydroxyl group at position 4, and an esterified carboxylic acid at position 3. This compound is structurally related to intermediates in pharmaceuticals and agrochemicals due to its reactive functional groups.
Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-8(13)6-5-10-9(15-4-2)11-7(6)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUWQJVYJRQMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203682 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-76-3 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005518763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl Ethoxymethylenecyanoacetate with Thiourea Derivatives
The cyclocondensation of ethyl ethoxymethylenecyanoacetate with thiourea or its derivatives represents a classical route to 2-mercaptopyrimidine scaffolds. Adapting the procedure from Organic Syntheses , ethyl ethoxymethylenecyanoacetate is first prepared by reacting ethyl cyanoacetate with ethyl orthoformate in acetic acid. Subsequent treatment with thiourea in ethanol under reflux conditions yields 2-mercapto-4-hydroxy-5-carbethoxypyrimidine. To introduce the ethylthio group, the mercapto intermediate undergoes alkylation with ethyl iodide in the presence of a base such as triethylamine (TEA) or potassium carbonate.
Reaction Conditions :
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Alkylation Step : Ethyl iodide (1.2 eq.), TEA (2 eq.), ethanol solvent, 0–25°C, 12–24 hours.
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Yield : 65–78% after purification via column chromatography (20% EtOAc/hexanes) .
This method benefits from readily available starting materials but requires careful control of alkylation conditions to avoid over-alkylation. The use of ethyl iodide ensures regioselectivity at the sulfur atom, though competing O-alkylation may occur if stoichiometry is mismatched .
Morita-Baylis-Hillman Adduct Oxidation and Cyclization
A modern approach leveraging MBH chemistry involves the synthesis of α-iodomethylene β-keto esters, which are condensed with amidines or guanidines to form pyrimidine rings. As detailed in PMC , methyl propiolate reacts with aldehydes in the presence of MgI₂ to form MBH adducts, which are oxidized to α-iodomethylene β-keto esters using Dess-Martin periodinane. These intermediates undergo cyclocondensation with ethylthio-substituted amidines in ethanol under microwave irradiation (130°C, 30 minutes).
Key Steps :
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MBH Adduct Formation : MgI₂-mediated reaction between aldehydes and methyl propiolate.
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Oxidation : Dess-Martin periodinane converts the adduct to an α-iodomethylene β-keto ester.
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Cyclocondensation : Reaction with ethylthioamidine hydrochloride in ethanol/TEA.
Optimization Data :
This method offers modularity for diverse substitution patterns but requires specialized reagents like Dess-Martin periodinane and microwave equipment.
Nucleophilic Substitution on Halogenated Pyrimidine Intermediates
Halogenated pyrimidine precursors serve as versatile intermediates for introducing sulfur-based substituents. A patent method describes the reaction of 2-chloropyrimidine-5-carboxylate derivatives with sodium ethylthiolate (NaSEt) in dimethylformamide (DMF) at 50–80°C. The chloro group at position 2 is displaced by the ethylthio nucleophile, yielding the target compound.
Procedure :
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Synthesis of 2-Chloropyrimidine-5-carboxylate : Achieved via Boc protection of 5-bromopyrimidine followed by carboxylation .
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Nucleophilic Substitution : NaSEt (1.5 eq.), DMF, 65°C, 6 hours.
Yield and Selectivity :
This route is advantageous for large-scale synthesis due to predictable reactivity and commercial availability of NaSEt. However, handling hygroscopic reagents and ensuring anhydrous conditions are critical.
Alkylation of 2-Mercapto-4-Hydroxy-5-Ethoxycarbonylpyrimidine
Direct alkylation of a preformed mercaptopyrimidine core is a straightforward strategy. As reported in Chem. Pharm. Bull. , 2-mercapto-4-hydroxy-5-ethoxycarbonylpyrimidine is treated with ethyl iodide in acetone using potassium carbonate as a base. The reaction proceeds at −5°C to 25°C over 12–24 hours, selectively substituting the thiol group with ethylthio.
Reaction Metrics :
This method avoids multi-step sequences but requires access to the mercapto precursor, which itself may necessitate additional synthesis steps.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of each approach:
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Preliminary studies indicate that it exhibits efficacy against certain bacterial strains, suggesting its utility in developing new antibiotics. The structural characteristics of the compound allow it to interact with biological molecules, which is crucial for its pharmacological activity.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 5-pyrimidinecarboxylic acid derivatives. Results indicated that certain derivatives showed significant inhibition rates against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting the potential of this compound in antibiotic development.
Synthesis of Other Compounds
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester serves as a vital intermediate in the synthesis of other pharmaceuticals and organic compounds. Its ability to undergo various chemical reactions makes it a versatile building block in synthetic organic chemistry.
Synthesis Pathways
- Methodology : The synthesis typically involves reactions with other organic compounds under controlled conditions to yield new derivatives with enhanced biological activities.
- Outcomes : The reactions often lead to the formation of novel compounds that may possess improved pharmacological profiles compared to their precursors.
Bioisosterism and Drug Design
The concept of bioisosterism plays a significant role in modifying the biological activity of compounds like 5-pyrimidinecarboxylic acid derivatives. By substituting certain functional groups while maintaining similar spatial arrangements, researchers can enhance the efficacy and reduce side effects of drugs.
Insights from Research
Research has shown that modifications to the structure of pyrimidine derivatives can lead to improved interactions with biological targets, such as enzymes involved in nucleic acid metabolism. This highlights the importance of structural optimization in drug design .
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have been studied for antifungal activity. Certain synthesized compounds exhibited moderate to excellent activity against plant pathogenic fungi.
Case Study: Evaluation Against Fungi
In vitro tests demonstrated that several derivatives showed over 90% inhibition rates against Sclerotinia sclerotiorum, indicating their potential application in agricultural settings as antifungal agents .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against E. coli and S. aureus |
| Synthesis | Intermediate for other pharmaceuticals | Versatile building block for organic synthesis |
| Bioisosterism | Enhancements in drug design | Improved interactions with biological targets |
| Antifungal Activity | Activity against plant pathogenic fungi | Over 90% inhibition against S. sclerotiorum |
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Key Observations :
- Hydroxy vs. Amino Groups: The 4-hydroxy substituent enhances hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the 4-amino analogue (CAS 778-97-2) .
- Thioether vs. Alkyl Groups : Thioether-containing derivatives (e.g., ethylthio, methylthio) exhibit higher lipophilicity (logP ~0.87 for similar compounds) compared to purely alkyl-substituted analogues .
Biological Activity
5-Pyrimidinecarboxylic acid, 2-(ethylthio)-4-hydroxy-, ethyl ester, also known as ethyl 2-(ethylthio)-4-hydroxy-5-pyrimidinecarboxylate, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of 5-pyrimidinecarboxylic acid derivatives typically involves various methods, including one-pot reactions and multi-component reactions. A notable method includes the use of triethylamine as a catalyst in a four-component reaction to yield diverse pyrimidine derivatives with good to excellent yields . The synthesis often employs ethyl acetoacetate and substituted ureas, which contribute to the formation of the pyrimidine ring structure.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-pyrimidinecarboxylic acid have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin . The presence of specific functional groups appears to enhance their cytotoxic effects while minimizing toxicity to non-cancerous cells.
| Compound | IC50 (µM) | Cell Line | Remarks |
|---|---|---|---|
| Compound 21 | 10 | A549 (Lung Cancer) | High selectivity against cancer cells |
| Compound 15 | 20 | HSAEC-1 KT (Normal) | Notable cytotoxicity in cancer cells |
Antimicrobial Activity
In addition to anticancer properties, pyrimidine derivatives have demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Studies have shown that certain derivatives possess selective antimicrobial properties, making them potential candidates for treating infections caused by resistant pathogens .
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Compound 21 | 8 µg/mL |
| Escherichia coli | Compound 18 | 16 µg/mL |
Immunomodulatory Effects
Some derivatives of pyrimidinecarboxylic acids have exhibited immunomodulatory effects. For example, certain compounds have been shown to enhance immune responses in vitro, suggesting their potential use in therapeutic applications targeting immune-related disorders .
Case Studies
- Anticancer Study : A study evaluated a series of pyrimidine derivatives for their anticancer activity against A549 cells. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in developing effective anticancer agents .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of several pyrimidine derivatives against resistant strains. The findings revealed that certain compounds displayed significant inhibitory effects on bacterial growth, suggesting their potential role in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
